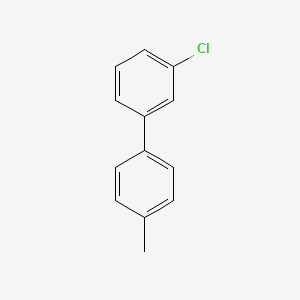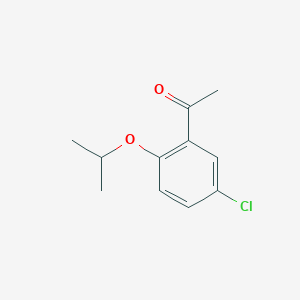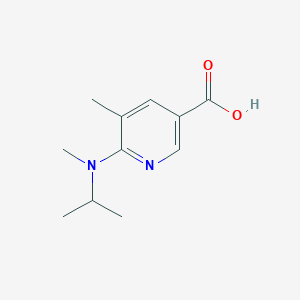
1-methyl-2-(2-nitroethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-(2-nitroethenyl)benzene is an organic compound with the molecular formula C9H9NO2 It is a derivative of nitrostyrene, characterized by the presence of a nitro group (-NO2) and a vinyl group (-CH=CH2) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-methyl-2-(2-nitroethenyl)benzene can be synthesized through the aldol condensation of nitromethane and benzaldehyde. The reaction is typically carried out in methanol (MeOH) with sodium hydroxide (NaOH) as a base. The mixture is cooled to 0°C, and an aqueous solution of NaOH is added slowly. The reaction is stirred for an additional 30 minutes at 0-5°C before being diluted with water and extracted .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Reduction: The compound can be reduced to form 1-methyl-2-(2-aminoethyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) with a palladium catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) and iron (Fe) catalyst.
Major Products Formed
Reduction: 1-Methyl-2-(2-aminoethyl)benzene.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-methyl-2-(2-nitroethenyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its antimicrobial properties, particularly against drug-resistant pathogens.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-methyl-2-(2-nitroethenyl)benzene involves its interaction with molecular targets such as bacterial quorum sensing receptors. By binding to these receptors, the compound inhibits the signaling pathways that regulate biofilm formation and virulence factor production in bacteria . This disruption can enhance the susceptibility of bacteria to antimicrobial agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Nitrovinyl)benzene: Lacks the methyl group on the benzene ring.
1-Methyl-4-(2-nitrovinyl)benzene: The nitrovinyl group is positioned differently on the benzene ring
Uniqueness
1-methyl-2-(2-nitroethenyl)benzene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 1-position and the nitrovinyl group at the 2-position provides distinct steric and electronic effects compared to other nitrostyrene derivatives.
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
1-methyl-2-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C9H9NO2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3 |
Clé InChI |
HOATZZMHBCWHOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C=C[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2'-Methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-one](/img/structure/B8702189.png)






